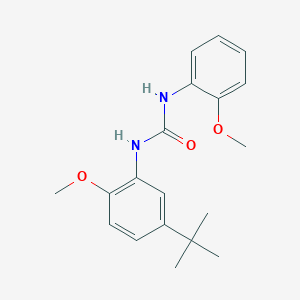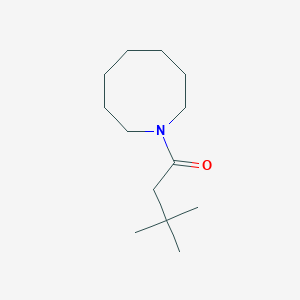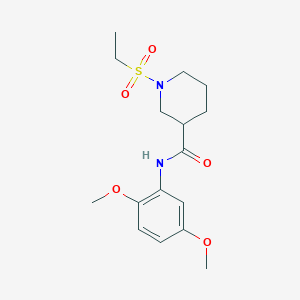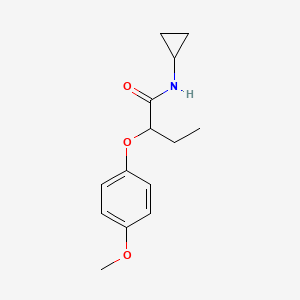![molecular formula C11H17NO2S B4710905 N-[1-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B4710905.png)
N-[1-(4-methylphenyl)propyl]methanesulfonamide
Vue d'ensemble
Description
N-[1-(4-methylphenyl)propyl]methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized in 1999 by a group of researchers at Schering AG, Germany. Since then, MS-275 has been extensively studied for its potential applications in various fields of scientific research, including cancer therapy, neurodegenerative diseases, and epigenetics.
Mécanisme D'action
N-[1-(4-methylphenyl)propyl]methanesulfonamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that wrap around DNA to form nucleosomes, which regulate gene expression. When histones are deacetylated, they become more tightly bound to DNA, leading to gene repression. By inhibiting HDAC activity, this compound promotes the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, this compound has been shown to inhibit angiogenesis, which is the growth of new blood vessels that is necessary for tumor growth. This compound has also been shown to induce autophagy, which is a process by which cells recycle damaged or dysfunctional organelles and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-methylphenyl)propyl]methanesulfonamide in lab experiments is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, this compound selectively targets HDAC1 and HDAC3, which are the most abundant HDAC enzymes in cells. This specificity allows researchers to study the effects of HDAC inhibition without affecting other cellular processes.
One limitation of using this compound in lab experiments is its relatively low potency. This compound has an IC50 value (the concentration required to inhibit HDAC activity by 50%) of approximately 0.3 μM, which is relatively high compared to other HDAC inhibitors. This means that higher concentrations of this compound may be required to achieve the desired effects in some experiments.
Orientations Futures
There are several potential future directions for research on N-[1-(4-methylphenyl)propyl]methanesulfonamide. One area of interest is the development of combination therapies that include this compound and other drugs. For example, this compound has been shown to enhance the anti-tumor effects of chemotherapy drugs like cisplatin and doxorubicin.
Another area of interest is the development of more potent HDAC inhibitors that can overcome the limitations of this compound. Several new HDAC inhibitors are currently in development, including compounds that target specific HDAC isoforms and compounds that are more potent than this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in cancer therapy and other fields of scientific research. Its specificity for HDAC enzymes makes it a valuable tool for studying the effects of HDAC inhibition, although its relatively low potency may limit its usefulness in some experiments. There are several potential future directions for research on this compound, including the development of combination therapies and more potent HDAC inhibitors.
Applications De Recherche Scientifique
N-[1-(4-methylphenyl)propyl]methanesulfonamide has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-11(12-15(3,13)14)10-7-5-9(2)6-8-10/h5-8,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTADHYOPFPZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-3-piperidinecarboxamide](/img/structure/B4710823.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4710826.png)
![N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4710843.png)
![N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)
![4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4710846.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4710856.png)
![7-isobutyl-3,9-dimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4710875.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4710877.png)




